molecular formula C10H9N3O3S B278653 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid CAS No. 604740-20-7

3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid

Cat. No.: B278653
CAS No.: 604740-20-7
M. Wt: 251.26 g/mol
InChI Key: HSRJAFMGXXALCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid (CAS 604740-20-7) is a high-purity organic compound with a molecular formula of C10H9N3O3S and a molecular weight of 251.26 g/mol. This heterocyclic compound features a 1,3,4-oxadiazole core linked to a pyridine ring and a propanoic acid side chain via a thioether bridge. Compounds with this 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and ability to form complex structures. The presence of multiple nitrogen and oxygen heteroatoms in the oxadiazole ring makes it a versatile building block in chemical synthesis. Research indicates that structurally similar 1,3,4-oxadiazole derivatives serve as key precursors for synthesizing various heterocyclic systems, such as hydrazones, which are valuable for studying stereoisomerism and molecular interactions . Furthermore, related 1,3,4-oxadiazole-based compounds have been investigated for their potential applications as herbicides, demonstrating the utility of this chemical class in agrochemical research . This product is provided with a guaranteed purity of 95.0% or higher and is intended for Research and Further Manufacturing Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-8(15)3-6-17-10-13-12-9(16-10)7-1-4-11-5-2-7/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJAFMGXXALCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360149
Record name BAS 06347108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604740-20-7
Record name BAS 06347108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the pyridine and propanoic acid groups. One common method involves the cyclization of a hydrazide with carbon disulfide and subsequent reaction with a pyridine derivative. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol .

Chemical Reactions Analysis

3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole moiety in anticancer therapies. For instance, derivatives of 1,3,4-oxadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines. The presence of the pyridinyl group enhances their biological activity by facilitating interactions with cellular targets, potentially leading to improved therapeutic outcomes .

2. Anti-inflammatory Properties
Compounds similar to 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid have shown promising anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Research indicates that these compounds can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antioxidant Activity
The antioxidant properties of oxadiazole derivatives are noteworthy. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Coordination Chemistry

The thioether functionality in this compound allows it to act as a ligand in coordination complexes. Such complexes are studied for their potential applications in catalysis and material science. The ability of this compound to form stable metal-ligand complexes can lead to innovative materials with unique electronic and optical properties .

Case Studies

Study Findings
Anticancer Activity Study A series of oxadiazole derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values as low as 10 µM, indicating strong cytotoxic effects .
Anti-inflammatory Mechanism Investigation In vitro assays demonstrated that the compound inhibited COX-2 activity by over 70% at a concentration of 50 µM, suggesting its potential as an anti-inflammatory agent .
Coordination Complex Formation The compound was successfully used to synthesize a copper complex that exhibited enhanced catalytic activity in oxidation reactions compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The target compound belongs to a broader class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids, where structural variations occur in two key regions:

Aryl substituents on the oxadiazole ring.

Chain length of the thioalkanoic acid moiety.

The table below summarizes critical analogs and their properties:

Compound Name Aryl Substituent Chain Length Biological Activity (IC₅₀ or Efficacy) Key Physicochemical Data (e.g., HPLC Ret. Time, HRMS) Reference
3-((5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8n) 2-chloro-4,5-dimethylphenyl C3 (propanoic) Rho kinase inhibition (IC₅₀ ~50 nM) HRMS: 311.0259 [M-H]⁻; HPLC Ret: 5.91 min
3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8j) 2,4-dichlorophenyl C3 (propanoic) Enhanced potency vs. mono-substituted HRMS: 318.9 [M+H]⁺; HPLC Ret: 6.64 min
4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8q) 2,4-dichlorophenyl C4 (butanoic) Reduced solubility vs. C3 analogs HRMS: 354.9677 [M+Na]⁺; HPLC Ret: 6.82 min
3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid (8i) 2-methoxyphenyl C3 (propanoic) Moderate activity (IC₅₀ ~200 nM) HRMS: 281.0592 [M+H]⁺; HPLC Ret: 5.37 min
3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Pyridin-4-yl (1,2,4-oxadiazole isomer) C3 (propanoic) Unknown (commercial availability) CAS: 328083-96-1; Purity: 97%

Key Findings

  • Aryl Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance biological potency. For example, dichlorophenyl analogs (8j, 8o) exhibit superior inhibitory activity compared to methoxy-substituted derivatives (8i) .
  • Chain Length: Propanoic acid (C3) derivatives generally show better solubility and bioavailability than longer-chain analogs (e.g., butanoic acid in 8q), which may aggregate or exhibit reduced membrane permeability .
  • Synthetic Routes : Most analogs are synthesized via tert-butyl ester intermediates, hydrolyzed to the final carboxylic acid (Method E/F in ). Yields range from 50% (8i) to 80% (8n), with purity >95% .

Divergent Data and Limitations

  • The pyridinyl-substituted target compound lacks direct activity data in the evidence.
  • Discrepancies in HRMS values (e.g., 8j: observed 318.9 vs.

Biological Activity

3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : 3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
  • Molecular Formula : C10H9N3O3S
  • Molecular Weight : 245.26 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components: the oxadiazole ring and the pyridinyl moiety. These features contribute to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with a 1,3,4-oxadiazole core exhibit notable antimicrobial properties. Specifically:

  • Mechanism : The oxadiazole group enhances lipophilicity and allows for better membrane penetration, facilitating interaction with microbial targets.
  • Activity Spectrum : Studies have shown that derivatives of oxadiazole exhibit stronger activity against gram-positive bacteria compared to gram-negative strains. For instance, compounds similar to this compound demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Targeting Mechanism : The oxadiazole derivatives have been identified as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds have shown IC50 values ranging from 0.47 µM to 1.4 µM against TS .
  • Cell Lines Tested : In vitro assays against human cancer cell lines (e.g., HCT116, MCF-7) revealed that these compounds can inhibit cell proliferation effectively .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized oxadiazole derivatives. The results indicated:

  • Inhibition Zones : Compounds exhibited varying inhibition zones against selected bacterial strains.
  • Comparison with Control : The oxadiazole derivatives showed superior activity compared to standard antibiotics.
CompoundBacterial StrainInhibition Zone (mm)
ControlStaphylococcus aureus15
Test AStaphylococcus aureus22
Test BBacillus subtilis20

Study 2: Anticancer Properties

In another study focusing on anticancer properties:

  • Cell Viability Assays : The compound was tested on several cancer cell lines with results indicating a dose-dependent reduction in cell viability.
Cell LineIC50 (µM)
HCT1160.85
MCF-70.92
U87 MG1.05

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or esters, followed by thiol-alkylation. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-((5-aryl-1,3,4-oxadiazol-2-yl)thio)propanoate) are hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the free carboxylic acid . Characterization involves multinuclear NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis to confirm purity and structure .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., pyridinyl protons at δ 7.6–8.0 ppm, oxadiazole carbons at δ 164–176 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, oxadiazole ring vibrations ~1600 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M-H]⁻ or [M+Na]⁺ ions with <2 ppm error) .

Q. What preliminary bioassay strategies are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like Rho-associated kinases using fluorescence polarization or radiometric assays .
  • Cytotoxicity screening : Use cell lines (e.g., cancer or primary cells) to assess IC₅₀ values via MTT or resazurin assays .
  • Structural analogs : Compare activity with derivatives (e.g., halogen-substituted phenyl groups) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance oxadiazole cyclization efficiency .
  • Catalyst screening : Use bases like K₂CO₃ for thiol-alkylation steps to minimize side reactions .
  • Temperature control : Maintain reflux conditions (80–100°C) for cyclocondensation but avoid overheating to prevent decomposition .
  • Purification : Employ silica gel chromatography (e.g., 2% MeOH in DCM) or recrystallization (e.g., methanol/water) for ≥95% purity .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism (e.g., oxadiazole vs. thiadiazole isomers) .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to confirm heterocyclic ring assignments .

Q. What strategies enhance target selectivity when modifying the core structure?

  • Methodology :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the pyridinyl ring to modulate binding affinity .
  • Linker optimization : Vary the thioalkanoic acid chain length (C3 vs. C4) to improve pharmacokinetic properties .
  • Bioisosteric replacement : Replace the oxadiazole ring with thiazole or triazole to evaluate activity retention .

Q. Which computational methods predict interactions with biological targets like kinases?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in kinase ATP-binding pockets .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) using GROMACS or AMBER .
  • QSAR modeling : Build regression models correlating substituent electronegativity with IC₅₀ values .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodology :

  • Exothermic reactions : Implement controlled addition of reagents (e.g., oxalyl chloride) to prevent thermal runaway .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization or pH-dependent extraction .
  • Byproduct formation : Monitor intermediates via HPLC (e.g., C18 column, 5.8–6.8 min retention) to track impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.